B1194949 VTP-766

VTP-766

Cat. No. B1194949
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. VTP-766 has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. VTP-766 was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). VTP-766 was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg

Scientific Research Applications

Vascular-Targeted Photodynamic Therapy (VTP) in Prostate Cancer

VTP, using WST11, is a local ablation approach relying on rapid, free radical-mediated destruction of tumor vasculature. A phase III trial demonstrated that VTP significantly reduced disease progression compared to active surveillance in patients with low-risk prostate cancer. Further research has focused on combining VTP with androgen deprivation therapy to improve efficacy in higher-risk prostate cancers. This combination has shown promising results in inhibiting tumor growth in animal models, suggesting potential clinical application in locally advanced prostate cancer (Kim et al., 2018).

Impact on Vehicle Technology

The U.S. Department of Energy's Vehicle Technologies Program (VTP) aims to develop energy-efficient and environmentally friendly highway transportation technologies. Research in this area includes evaluating advanced fuel cell and hydrogen storage systems for vehicles. These studies aim to quantify the fuel displacement and costs associated with these advanced systems, contributing to the broader goal of reducing petroleum use (Kim et al., 2016).

Application in Astronomy

VTP has also found application in astronomy, specifically in the dissemination of VOEvents, which describe transient celestial events. The VOEvent Transport Protocol (VTP) facilitates the sharing of this information within the astronomical community. This is crucial for analyzing and responding to large volumes of transient data detected by large scale surveys (Swinbank, 2014).

Enhancing Immunotherapy in Resistant Tumors

Research has shown that VTP can be combined with immunotherapies, such as PD-1 inhibitors and OX40 agonists, to improve treatment efficacy in resistant tumors. This combination leads to increased tumor infiltration by cytotoxic and helper T cells, depletion of regulatory T cells, and suppression of myeloid-derived suppressor cells, enhancing the overall antitumor immune response (Alvim et al., 2021).

Training and Safety in Hazardous Industrial Spaces

VTP has been utilized in the form of 'virtual training pills' (VTP) for operator training in hazardous industrial spaces, such as decommissioned nuclear power plants. This approach, which involves delivering learning content through short educational games using virtual reality platforms, has shown effectiveness in enhancing learning and safety management (Longo et al., 2021).

properties

Product Name

VTP-766

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VTP-766;  VTP 766;  VTP766.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.